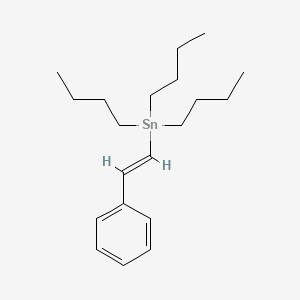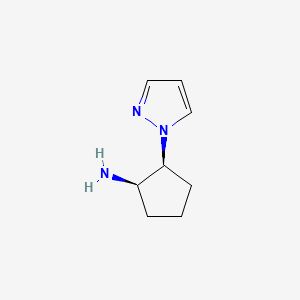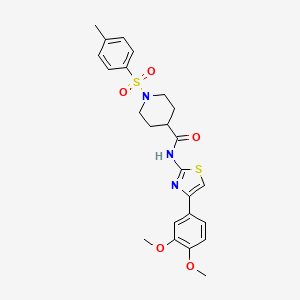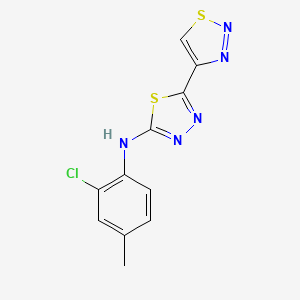![molecular formula C22H21N3O3S B2984390 (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324297-65-5](/img/structure/B2984390.png)
(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a methoxybenzothiazole group and a piperidine group.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule and their connectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. Patel et al. (2011) synthesized derivatives related to your compound, demonstrating modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity
Compounds with similar structures have been evaluated for their antiproliferative properties. A study by Abdel-Rahman Farghaly (2010) developed indole derivatives with potential tumor cell-growth inhibition (Farghaly, 2010).
Structural Analysis and Medicinal Chemistry
The compound's structural features and potential medicinal applications have been a subject of research. Raviña et al. (1999) explored similar compounds with potential as antipsychotic agents, indicating the structural relevance of your compound in medicinal chemistry (Raviña et al., 1999).
Catalytic Applications
Research by M. Ghorbanloo and Ali Maleki Alamooti (2017) involved a related compound in catalytic processes, highlighting its potential application in synthetic chemistry (Ghorbanloo & Alamooti, 2017).
Anticancer Potential
Studies indicate potential anticancer applications. Eman M. Raafat (2015) synthesized and evaluated compounds for anticancer activity, which could include derivatives of the compound (Raafat, 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular function and overall health.
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely and are influenced by factors such as the specific structure of the compound and the route of administration .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited growth of cancer cells, or decreased viral replication .
Eigenschaften
IUPAC Name |
1H-indol-3-yl-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-27-15-6-7-19-20(12-15)29-22(24-19)28-14-8-10-25(11-9-14)21(26)17-13-23-18-5-3-2-4-16(17)18/h2-7,12-14,23H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFRLSLHNAJYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984312.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)


![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)


![(2S)-2-[(2-chloro-4-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2984322.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2984323.png)



